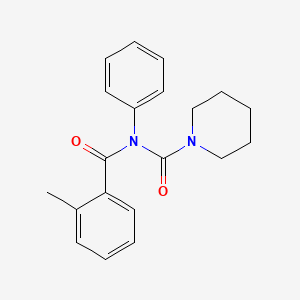

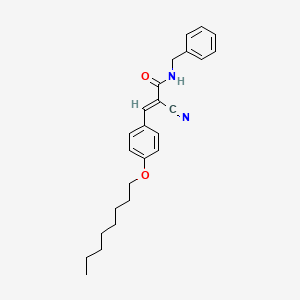

![molecular formula C9H15N3 B2946473 2-(Azidomethyl)bicyclo[2.2.2]octane CAS No. 1996596-00-9](/img/structure/B2946473.png)

2-(Azidomethyl)bicyclo[2.2.2]octane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Azidomethyl)bicyclo[2.2.2]octane” is a derivative of “Bicyclo[2.2.2]octane”, which is a type of organic compound with a unique structure . The molecular formula of Bicyclo[2.2.2]octane is C8H14 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .

Synthesis Analysis

The synthesis of Bicyclo[2.2.2]octane derivatives has been studied extensively. For instance, a new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions . Another study showed the design, synthesis, and validation of its new saturated bioisostere with improved physicochemical properties - 2-oxabicyclo[2.2.2]octane .Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.2]octane, 2-methyl- has been analyzed. The molecular weight of this compound is 124.2233 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of Bicyclo[2.2.2]octane derivatives have been studied. For example, an asymmetric dearomative tandem annulation between 3-nitroindoles and 7-oxo-5-heptenals was described .Physical And Chemical Properties Analysis

The physical and chemical properties of Bicyclo[2.2.2]octane have been analyzed. For instance, the average mass of Bicyclo[2.2.2]octane is 110.197 Da, and the monoisotopic mass is 110.109550 Da .科学研究应用

I have conducted a search and found several scientific research applications related to bicyclo[2.2.2]octane and its derivatives. Below are six unique applications, each with its own detailed section:

Bioisostere in Drug Design

Bicyclo[2.2.2]octane cores have been incorporated into the structures of drugs like Imatinib and Vorinostat (SAHA), replacing the phenyl ring. This substitution has led to improved physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .

Single-Molecule Insulators

Functionalized bicyclo[2.2.2]octasilanes, which are related to bicyclo[2.2.2]octane, have shown suppression of single-molecule conductance due to σ-interference, making them potential candidates for single-molecule insulators in saturated group 14 molecules .

Nitrogen-Containing Heterocycles

The 2-azabicyclo[3.2.1]octane scaffold, which is structurally similar to “2-(Azidomethyl)bicyclo[2.2.2]octane”, has significant potential in drug discovery as a nitrogen-containing heterocycle .

Synthetic Intermediate

This core structure has been applied as a key synthetic intermediate in several total syntheses, with its unique structure posing a challenge in acquisition .

Enantioselective Synthesis

Bicyclo[2.2.2]octane-1-carboxylates have been synthesized enantioselectively under metal-free conditions, showcasing the versatility of this scaffold in producing optically active compounds .

Quantum Interference Effects

The bicyclo[2.2.2]octane motif has been explored for its quantum interference effects in molecular electronics, which could lead to advancements in the development of molecular electronic devices .

安全和危害

未来方向

The future directions of research on Bicyclo[2.2.2]octane derivatives are promising. For instance, a study showed the design, synthesis, and validation of its new saturated bioisostere with improved physicochemical properties - 2-oxabicyclo[2.2.2]octane . This indicates that there is potential for further exploration and development of Bicyclo[2.2.2]octane derivatives in the future.

作用机制

Target of Action

The primary targets of 2-(Azidomethyl)bicyclo[22It’s known that azabicyclo compounds are nitrogen-containing heterocycles with significant potential in the field of drug discovery . They have been applied as key synthetic intermediates in several total syntheses . The unique structure of these compounds makes them a challenging scaffold to acquire .

Mode of Action

The exact mode of action of 2-(Azidomethyl)bicyclo[22It’s known that the electronic transmission through σ-conjugated molecules can be fully suppressed by destructive quantum interference, which makes them potential candidates for single-molecule insulators .

Biochemical Pathways

The specific biochemical pathways affected by 2-(Azidomethyl)bicyclo[22It’s known that the 2-oxabicyclo[222]octane core has been incorporated into the structure of certain drugs, replacing the phenyl ring . This suggests that the compound may interact with biochemical pathways in a similar manner to these drugs.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Azidomethyl)bicyclo[22It’s known that the replacement of the phenyl ring in certain drugs with a 2-oxabicyclo[222]octane core leads to improved physicochemical properties, including increased water solubility, enhanced metabolic stability, and reduced lipophilicity . These changes could potentially impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 2-(Azidomethyl)bicyclo[22It’s known that the replacement of the phenyl ring in certain drugs with a 2-oxabicyclo[222]octane core results in new bioactive analogs of the drugs . This suggests that the compound may have similar bioactive effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(Azidomethyl)bicyclo[22It’s known that the design of the structure of similar compounds is based on the analysis of the advantages and disadvantages of previously used bioisosteres . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of other compounds, pH, temperature, and other environmental conditions.

属性

IUPAC Name |

2-(azidomethyl)bicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-12-11-6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYVOGFNJLVBBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azidomethyl)bicyclo[2.2.2]octane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

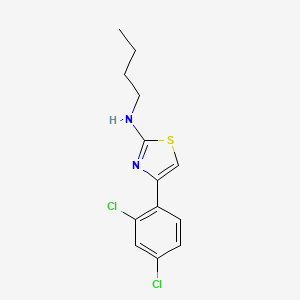

![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2946390.png)

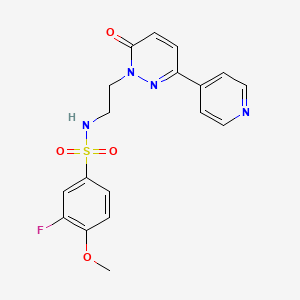

![3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2946396.png)

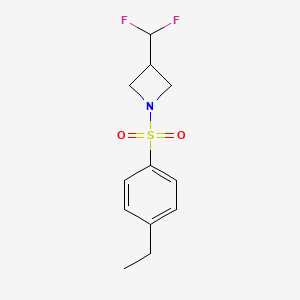

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2946402.png)

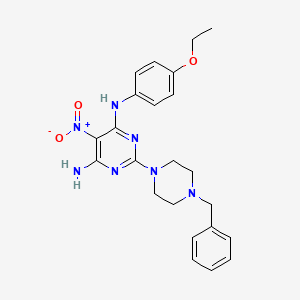

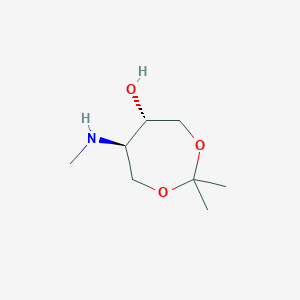

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2946406.png)

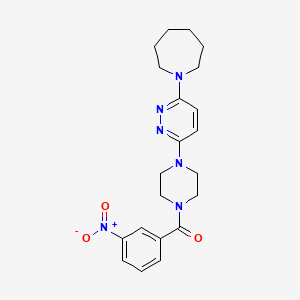

![(8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2946409.png)

![7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2946411.png)